Home > Products > Screening Compounds P73710 > 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid
4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid -

4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid

Catalog Number: EVT-5286105
CAS Number:
Molecular Formula: C22H20F3N3O4
Molecular Weight: 447.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

**1. N-(N-(2-(1H-Indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide (Compound 1) ** []

  • Compound Description: This compound is a competitive inhibitor of ERAP1 aminopeptidase activity. []
  • Relevance: Although structurally distinct from 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid, both molecules share a benzene ring with substitutions. The presence of the sulfonamide group in Compound 1 and the carboxylic acid group in the target compound highlight potential areas for bioisosteric replacements within this chemical space. Additionally, both compounds target enzymes, suggesting potential for similar biological activities or mechanisms of action. [] (https://www.semanticscholar.org/paper/53ad12d137d4856db2c5bfb05b1ba6110d72dd22)

2. 1-(1-(4-Acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea (Compound 2) []

  • Compound Description: This molecule is a competitive inhibitor of ERAP1 aminopeptidase activity. []
  • Relevance: Similar to 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid, Compound 2 contains a piperazine ring. The presence of this common structural motif suggests that variations around this scaffold, particularly substitutions on the piperazine nitrogen atoms, could be explored to modulate activity against similar targets.

3. 4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid (Compound 3) []

  • Relevance: Compound 3 shares a benzoic acid moiety with 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid, and both contain a trifluoromethyl group. This structural similarity emphasizes the importance of these functional groups in potentially influencing binding interactions with targets like ERAP1. Further investigation into the structure-activity relationship of these shared groups could be valuable.

4. 3-Carboxy-4-(trifluoromethyl)tetralone (Compound 6) []

  • Compound Description: This compound represents a tetralone derivative synthesized through a multi-step process involving trifluoroacetophenone as a starting material. []
  • Relevance: Both Compound 6 and 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid contain a benzoic acid moiety and a trifluoromethyl group, highlighting the potential for shared chemical and physical properties between the two molecules. This structural similarity could indicate potential for similar reactivity or biological activity profiles.

**5. 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140; aplaviroc) ** [, ]

  • Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor. It demonstrates potent antiviral effects against HIV-1. []
  • Relevance: Both 873140 and 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid contain a benzoic acid moiety. Additionally, 873140, alongside other CCR5 antagonists, provides insight into the structural diversity and potential binding interactions within this class of compounds. Understanding the structure-activity relationship of 873140 and similar molecules could inform the design of novel CCR5 antagonists with improved potency or selectivity. (https://www.semanticscholar.org/paper/fc0e2bc53f3eb30bf0d0129b55be8b155258f824)

6. 4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl) phenyl]ethyl}-1-piperazingyl)-1-piperidinyl]carbonyl}pyrimidine (SCH-D; vicriviroc) [, ]

  • Compound Description: SCH-D is a CCR5 antagonist that has been investigated in clinical trials for its antiviral activity against HIV-1. [, ]
  • Relevance: While structurally distinct from 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid, SCH-D offers valuable insights into the structural features and pharmacophores relevant for CCR5 antagonism. By comparing and contrasting the structural elements of SCH-D and the target compound, researchers can gain a better understanding of potential modifications that could be introduced to the target compound to modulate its activity against CCR5 or explore its potential antiviral properties. (https://www.semanticscholar.org/paper/fc0e2bc53f3eb30bf0d0129b55be8b155258f824)

7. 4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK427857; maraviroc) [, ]

  • Compound Description: UK427857 is a CCR5 antagonist that has been evaluated in clinical trials for the treatment of HIV-1 infection. [, ]
  • Relevance: Although structurally distinct from 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid, UK427857, along with other CCR5 antagonists, highlights the structural diversity possible within this drug class. Exploring the structure-activity relationships of various CCR5 antagonists can inform the design and optimization of novel compounds with enhanced potency, selectivity, or pharmacokinetic properties for potential use in treating HIV-1 or addressing inflammatory conditions. (https://www.semanticscholar.org/paper/fc0e2bc53f3eb30bf0d0129b55be8b155258f824)

8. N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779) []

  • Compound Description: TAK779 functions as a CCR5 antagonist, demonstrating inhibitory effects on the receptor's activity. []
  • Relevance: Even with structural differences from 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid, TAK779 serves as another example of a CCR5 antagonist, further enriching our understanding of the diverse chemical structures capable of interacting with this target. By analyzing the commonalities and differences between TAK779 and the target compound, researchers can gain valuable insights into the structural requirements and pharmacophoric features crucial for CCR5 antagonism.

9. (Z)-(4-Bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125) []

  • Compound Description: Sch-C acts as a noncompetitive allosteric antagonist of the CCR5 receptor, effectively blocking the binding of chemokines like MIP-1α and RANTES. []
  • Relevance: While structurally different from 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid, Sch-C, along with other CCR5 antagonists, provides valuable information on the structural diversity and potential binding modes within this class of compounds. Analyzing the structure-activity relationship of Sch-C and other CCR5 antagonists can aid in designing novel compounds with potentially improved properties.

Properties

Product Name

4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid

IUPAC Name

4-[2,5-dioxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidin-1-yl]benzoic acid

Molecular Formula

C22H20F3N3O4

Molecular Weight

447.4 g/mol

InChI

InChI=1S/C22H20F3N3O4/c23-22(24,25)15-2-1-3-17(12-15)26-8-10-27(11-9-26)18-13-19(29)28(20(18)30)16-6-4-14(5-7-16)21(31)32/h1-7,12,18H,8-11,13H2,(H,31,32)

InChI Key

AWDFOJFFZDKVDA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)C4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)C4=CC=CC(=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.